2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride
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Overview
Description
2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce various hydrogenated pyridazinone derivatives .
Scientific Research Applications
2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride
- 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives
- 3-氧代-2H,3H,5H,6H,7H,8H-吡啶并[4,3-C]哒嗪-6-羧酸苄酯
Uniqueness
2H,3H,5H,6H,7H,8H-Pyrido[3,2-c]pyridazin-3-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10ClN3O |
---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c11-7-4-6-5(9-10-7)2-1-3-8-6;/h4,8H,1-3H2,(H,10,11);1H |
InChI Key |
WXYFSXOFHNUEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NNC(=O)C=C2NC1.Cl |
Origin of Product |
United States |
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